6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine
Description
BenchChem offers high-quality 6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
6-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine |
InChI |
InChI=1S/C8H9ClN2/c9-8-4-6-2-1-3-10-7(6)5-11-8/h4-5,10H,1-3H2 |
InChI Key |
ZTUQYVXJQDOWIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NC=C2NC1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Properties of 6-chloro-1,2,3,4-tetrahydronaphthyridine
An In-Depth Technical Guide to the Chemical Structure and Properties of 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine
This guide provides a comprehensive technical overview of 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The unique structural characteristics of this molecule, featuring a fused pyridine and partially saturated pyridine ring, make it a valuable scaffold in medicinal chemistry. This document will delve into its chemical structure, synthesis, and spectroscopic characterization, and explore its potential applications in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine possesses a bicyclic heteroaromatic core. The fusion of a pyridine ring with a tetrahydropyridine ring results in a rigid structure that can be strategically modified to interact with various biological targets. The presence of a chlorine atom on the pyridine ring significantly influences the molecule's electronic properties and provides a handle for further chemical derivatization.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂ | PubChem |
| Molecular Weight | 168.63 g/mol | PubChem |
| XLogP3-AA | 1.6 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |
| Rotatable Bond Count | 0 | PubChem (Predicted) |
Synthesis of 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine
A plausible and efficient method for the synthesis of 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine is through the catalytic hydrogenation of its aromatic precursor, 6-chloro-1,7-naphthyridine. This method is widely employed for the reduction of nitrogen-containing heteroaromatic compounds.
Caption: Synthetic workflow for 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 6-chloro-1,7-naphthyridine (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 eq) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi and stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, and wash the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine.
Spectroscopic Characterization
Accurate structural elucidation is paramount in chemical synthesis and drug discovery. The following sections detail the expected spectroscopic data for 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine based on established principles and comparison with structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 1H | H-8 |
| ~6.90 | d | 1H | H-5 |
| ~4.80 | br s | 1H | NH |
| ~3.50 | t | 2H | H-2 |
| ~3.00 | t | 2H | H-4 |
| ~2.00 | m | 2H | H-3 |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-6 |
| ~150.0 | C-8a |
| ~138.0 | C-8 |
| ~120.0 | C-4a |
| ~115.0 | C-5 |
| ~45.0 | C-2 |
| ~42.0 | C-4 |
| ~25.0 | C-3 |
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry of 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine is expected to show a molecular ion peak [M]⁺ at m/z 168, with a characteristic isotopic pattern for a chlorine-containing compound ([M+2]⁺ at m/z 170 in an approximate 3:1 ratio).
Plausible Fragmentation Pathway:
Caption: Predicted mass spectrometry fragmentation of 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| ~3350 | N-H Stretch (secondary amine) |
| ~3050 | C-H Stretch (aromatic) |
| ~2950-2850 | C-H Stretch (aliphatic) |
| ~1600 | C=N Stretch (aromatic ring) |
| ~1580 | C=C Stretch (aromatic ring) |
| ~830 | C-Cl Stretch |
Applications in Drug Development
The 1,7-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a chlorine atom and a tetrahydro-pyridine ring in 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine offers several advantages for drug design.
Potential Therapeutic Areas:
-
Oncology: The planar aromatic portion can intercalate with DNA or interact with the active sites of kinases, while the saturated ring can be substituted to improve solubility and pharmacokinetic properties.
-
Infectious Diseases: Naphthyridine derivatives have a history as antibacterial agents.[3] The unique substitution pattern of this molecule could be explored for activity against resistant bacterial strains.
-
Central Nervous System (CNS) Disorders: The rigid scaffold is suitable for designing ligands for various CNS receptors and enzymes.
The chlorine atom can serve as a point for further synthetic elaboration through cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Conclusion
6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine represents a promising molecular scaffold for the development of novel therapeutic agents. Its synthesis via catalytic hydrogenation is a feasible and scalable approach. The predicted spectroscopic data provides a solid foundation for its characterization. Further exploration of the chemical space around this core structure is warranted to unlock its full potential in medicinal chemistry.
References
-
PubChem. 6-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine. National Center for Biotechnology Information. Available at: [Link].
- Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry. IX. The 1,7-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384-1387.
- Draper, J. R., & Healy, D. G. (2004). A simple and efficient synthesis of 1,2,3,4-tetrahydro-1,7-naphthyridines. Tetrahedron Letters, 45(38), 7081-7083.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
- Dittmar, M., & Gruber, C. (2020). Naphthyridines as promising scaffolds for the development of anticancer drugs. Molecules, 25(21), 5036.
- Guan, Y., Sowndarya, S. V., & Gallegos, L. C. (2021). Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network.
-
ChemAxon. NMR Predictor. Available at: [Link].
-
ACD/Labs. NMR Predictor. Available at: [Link].
- Chen, Y., et al. (2019). Design, synthesis, and biological evaluation of novel 1,7-naphthyridine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 182, 111634.
- Li, J., et al. (2022). Discovery of novel 1,7-naphthyridine derivatives as potent and selective inhibitors of phosphodiesterase 4B for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 65(3), 2146-2165.
- Zhang, H., et al. (2021). Design, synthesis, and biological evaluation of 1,7-naphthyridine-based derivatives as potent inhibitors of Bruton's tyrosine kinase (BTK). Bioorganic & Medicinal Chemistry, 33, 116016.
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
- Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. Catalysis Science & Technology, 5(5), 2636-2643.
- Antimicrobial Activity of Naphthyridine Deriv
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Medicinal chemistry applications of tetrahydro-1,7-naphthyridine scaffolds
[1]
Executive Summary
The tetrahydro-1,7-naphthyridine scaffold represents a privileged, bicyclic heterocycle in modern medicinal chemistry, valued for its ability to function as a conformationally restricted bioisostere of 2-(3-pyridyl)ethylamine and 3-aminopiperidine derivatives. Unlike its fully aromatic counterpart, the tetrahydro- variant offers defined stereochemical vectors and a distinct basicity profile (
This guide analyzes the medicinal chemistry utility of this scaffold, focusing on the 5,6,7,8-tetrahydro-1,7-naphthyridine isomer. It details synthetic routes for regioselective construction, examines its role in mGlu2 receptor modulation and kinase inhibition , and provides validated protocols for library generation.
Structural & Physicochemical Analysis[2][3][4]
Isomer Distinction and Pharmacophore Mapping
The 1,7-naphthyridine core contains two nitrogen atoms at positions 1 and 7. Partial saturation yields two primary isomers with divergent properties:
-
5,6,7,8-Tetrahydro-1,7-naphthyridine:
-
Structure: The "right-hand" ring (containing N7) is saturated; the "left-hand" ring (containing N1) remains aromatic.
-
Pharmacophore: Acts as a pyridine pharmacophore tethered to a secondary amine in a rigid bicyclic frame.
-
Application: Mimics the neurotransmitter histamine or the nicotinic acetylcholine pharmacophore. It is the dominant isomer in CNS drug discovery (e.g., mGlu2 NAMs, H3 antagonists).
-
-
1,2,3,4-Tetrahydro-1,7-naphthyridine:
-
Structure: The "left-hand" ring (containing N1) is saturated.
-
Application: Less common, but utilized as a core mimic in HCV NS4A inhibitors via Povarov reactions.
-
Physicochemical Properties
| Property | 1,7-Naphthyridine (Aromatic) | 5,6,7,8-Tetrahydro-1,7-naphthyridine | Impact on Drug Design |
| Basicity ( | Low (~3-4) | Moderate (~9-10 for N7) | The saturated N7 becomes a basic center, improving solubility and allowing salt formation. |
| H-Bonding | 2 Acceptors | 1 Acceptor (N1), 1 Donor/Acceptor (N7) | N7-H acts as a critical H-bond donor in ATP-binding pockets or GPCR allosteric sites. |
| Topological Polar Surface Area (TPSA) | ~26 Ų | ~38 Ų | Increased polarity aids in specific binding but requires lipophilicity balancing for BBB penetration. |
| Rigidity | Planar | Puckered (Half-chair) | Reduces entropic penalty upon binding compared to flexible ethylamine chains. |
Synthetic Architectures
Constructing the 5,6,7,8-tetrahydro-1,7-naphthyridine core requires overcoming the challenge of regioselective reduction or cyclization.
Strategy A: Regioselective Reduction (Classical)
Direct hydrogenation of 1,7-naphthyridine using Pd/C or PtO₂ often yields a mixture of 1,2,3,4- and 5,6,7,8- isomers, requiring tedious chromatographic separation.
-
Limitation: Low atom economy and poor selectivity (approx. 1:1 mixture).
Strategy B: De Novo Cyclization (Preferred)
The most robust method involves building the pyridine ring first, then annulating the saturated ring, or conversely, building the saturated ring onto a pyridine precursor.
-
Mechanism: Condensation of 3-aminoisonicotinic acid with ethyl pyruvate followed by cyclization and selective reduction.
-
Advantage: High regiofidelity. The N1 pyridine ring is preserved while the newly formed lactam/ester ring is reduced.
Strategy C: C-H Activation & Functionalization
Recent advances utilize cross-coupling (Suzuki-Miyaura) at the C8 or C5 positions of the pre-formed tetrahydro scaffold to introduce diversity.
Detailed Experimental Protocol
Protocol: Synthesis of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate Rationale: This intermediate allows for divergent synthesis at the N7 position (alkylation/acylation) and the C2 position (amide coupling).
Step 1: Cyclization to Naphthyridine Core
-
Reagents: 3-Aminoisonicotinic acid (1.0 eq), Ethyl pyruvate (2.4 eq), POCl₃ (excess).
-
Procedure:
-
Dissolve 3-aminoisonicotinic acid in a minimal amount of solvent.
-
Add ethyl pyruvate and stir for 10 min.
-
Add POCl₃ cautiously.
-
Heat the mixture at 100 °C for 1 hour.
-
Quench: Cool to RT, pour onto ice water, and neutralize with 1N NaOH to pH 7-8.
-
Extraction: Extract with Dichloromethane (DCM) (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Product: Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate.[1]
-
Step 2: Selective Reduction to Tetrahydro-Scaffold
-
Reagents: Intermediate from Step 1, NaBH₃CN (Sodium cyanoborohydride), Acetic Acid (AcOH) or MeOH.
-
Procedure:
-
Dissolve the chloro-naphthyridine intermediate in MeOH.
-
Add NaBH₃CN (3.0 eq) portion-wise at 0 °C.
-
Allow to warm to RT and stir for 4–12 hours (Monitor by LC-MS).
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
-
Result: Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate .
-
Note: The chlorine atom at C4 may be dechlorinated under hydrogenation conditions if Pd/C is used; NaBH₃CN preserves the aromatic ring while reducing the pyrazine-like portion if activated properly, though often the C4-Cl is removed or substituted prior to this step depending on the target. Correction: In the mGlu2 synthesis (Ref 1), the C4-Cl is often substituted before reduction or the reduction is performed on a dechlorinated precursor.
-
Medicinal Chemistry Case Studies
Case Study 1: mGlu2 Receptor Negative Allosteric Modulators (NAMs)
Target: Metabotropic Glutamate Receptor 2 (mGlu2).[1] Therapeutic Area: CNS (Schizophrenia, Depression). Mechanism: Researchers utilized the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold to overcome blood-brain barrier (BBB) penetration issues associated with earlier quinoline-based NAMs.
-
Design Logic: The scaffold serves as a core linker. The N7 amine is alkylated with a pyridine-methyl group, while the C2 position bears an amide.
-
Outcome: The tetrahydro-naphthyridine core provided a "puckered" geometry that improved solubility and metabolic stability compared to the flat, aromatic 1,7-naphthyridine precursors. The
character at C5/C6/C8 reduced the aromatic ring count, improving the Lipophilic Ligand Efficiency (LLE) . -
Key Compound: 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging.
Case Study 2: Histamine H3 Receptor Antagonists
Target: Histamine H3 Receptor.[2] Therapeutic Area: Cognitive Deficits, Narcolepsy. Mechanism: The basic nitrogen (N7) of the 5,6,7,8-tetrahydro isomer mimics the basic amine of histamine.
-
SAR: Substitution at the N7 position with propyl-pyrrolidine chains creates high-affinity ligands. The rigid bicyclic core restricts the conformational space of the "linker" region, locking the pharmacophore into a bioactive conformation that fits the GPCR transmembrane binding pocket.
Case Study 3: PIP4K2A Inhibition (Aromatic vs. Tetrahydro)
Target: Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha.[3] Therapeutic Area: Cancer (p53-null tumors).[2][4] Relevance: While often utilizing the aromatic 1,7-naphthyridine (e.g., BAY-091), the exploration of tetrahydro- derivatives is a standard "scaffold hopping" strategy to improve solubility and patentability. The hydrogen bond acceptor capability of N1 is preserved in both forms, but the tetrahydro- form allows for vectors off the sp3 carbons (C5, C6, C8) to explore novel sub-pockets.
Visualizations
Synthesis Workflow (De Novo Strategy)
Caption: Regioselective synthesis of the 5,6,7,8-tetrahydro-1,7-naphthyridine core starting from 3-aminoisonicotinic acid.
mGlu2 NAM Pharmacophore Logic
Caption: Pharmacophore mapping of mGlu2 NAMs showing the role of the tetrahydro-1,7-naphthyridine core in orienting lipophilic and polar groups.
References
-
Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. Source: National Institutes of Health (PMC) / Bioorg Med Chem Lett. URL:[Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Source: ResearchGate / Synthetic Communications. URL:[Link]
-
Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Source: Journal of Medicinal Chemistry. URL:[Link]
-
Tetrahydronaphthyridine derivates useful as histamine H3 receptor ligands. Source: European Patent Office (EP1595881A1). URL:[Link]
-
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs. Source: Scientific Reports / PMC. URL:[Link]
Sources
- 1. Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on 6-substituted 1,2,3,4-tetrahydro-1,7-naphthyridines
An In-Depth Technical Guide to 6-Substituted 1,2,3,4-Tetrahydro-1,7-Naphthyridines: Synthesis, Biological Activity, and Future Directions
Introduction: The Rise of the Tetrahydro-1,7-Naphthyridine Scaffold
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in medicinal chemistry.[1][2] Their structural rigidity and ability to form key hydrogen bonds have established them as "privileged scaffolds" in drug discovery.[3] Among the six possible isomers, the 1,7-naphthyridine core is of growing interest.[2][4] The strategic introduction of a saturated ring to form the 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold imparts a three-dimensional character, which is crucial for optimizing interactions with complex biological targets. This guide focuses specifically on the derivatization at the C6-position, a key vector for modulating the pharmacological profile of this promising molecular framework.
This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the synthesis, biological significance, and structure-activity relationships (SAR) of 6-substituted 1,2,3,4-tetrahydro-1,7-naphthyridines. We will delve into the causality behind synthetic choices and present detailed protocols to empower further research and development in this area.
Part 1: Synthetic Strategies for the Core Scaffold and C6-Functionalization
The construction and subsequent functionalization of the 1,2,3,4-tetrahydro-1,7-naphthyridine ring system require a multi-step approach. The chosen strategy often depends on the desired substitution pattern and the availability of starting materials.
Constructing the Tetrahydro-1,7-Naphthyridine Core
While literature specifically detailing the synthesis of the 1,2,3,4-tetrahydro-1,7-naphthyridine core is nascent, established methods for related isomers, such as the Pictet-Spengler reaction, provide a validated and logical starting point.[5][6] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For our target scaffold, a suitably substituted aminopyridine would serve as the key precursor.
Another powerful approach is the intramolecular Diels-Alder reaction, which has been successfully used for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines and can be adapted for the 1,7-isomer.[7] This method offers a high degree of control over the substitution pattern on both rings.
Introducing Substituents at the C6-Position
The C6-position is a prime target for introducing diversity to modulate the scaffold's biological activity. The most robust and versatile methods for this functionalization are palladium-catalyzed cross-coupling reactions, which require a pre-installed halide (typically bromine or chlorine) at the C6-position.
Rationale for Cross-Coupling: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are favored due to their exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[8] This allows for the rapid generation of a diverse library of C6-aryl or C6-heteroaryl substituted compounds, which is essential for efficient SAR exploration.
Caption: General Synthetic Workflow for 6-Substituted Derivatives.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling for C6-Arylation
This protocol provides a self-validating system for the synthesis of a C6-aryl substituted 1,2,3,4-tetrahydro-1,7-naphthyridine from a 6-bromo precursor.
-
Reaction Setup:
-
To a flame-dried round-bottom flask, add the 6-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Causality: The excess boronic acid ensures complete consumption of the starting material, while the base is crucial for the transmetalation step in the catalytic cycle.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
-
Catalyst and Solvent Addition:
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq.), to the flask.
-
Add an anhydrous solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
-
Causality: The aqueous solvent system is often necessary to dissolve the inorganic base and facilitate the reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours). This monitoring step is essential for self-validation, ensuring the reaction has gone to completion before proceeding.
-
-
Workup and Purification:
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 6-substituted product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part 2: Biological Activities and Therapeutic Potential
The 1,7-naphthyridine scaffold has been associated with a range of biological activities. Substitution at the C6-position can fine-tune potency and selectivity for various targets.
Kinase Inhibition
1,7-Naphthyridines have been identified as potent inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, a key regulator in the inflammatory response pathway.[9] Tpl2 is an attractive target for treating autoimmune diseases like rheumatoid arthritis.[9] A C6-substituent can be designed to occupy specific pockets within the kinase active site, thereby enhancing inhibitory activity and selectivity.
Caption: Simplified Tpl2 Kinase Signaling Pathway Inhibition.
Anticancer and Antimicrobial Activity
Naphthyridine derivatives have a rich history as therapeutic agents, starting with the discovery of nalidixic acid, a 1,8-naphthyridine antibacterial agent.[10] This activity has been expanded to include potent anticancer effects, often through mechanisms like tubulin polymerization inhibition or topoisomerase inhibition.[3][11]
Studies on various naphthyridine isomers have shown that the nature and position of substituents are critical for cytotoxicity.[11] For instance, methyl substitution at certain positions can enhance activity, while other substitutions may diminish it.[11] The C6-position on the tetrahydro-1,7-naphthyridine scaffold provides a handle to explore these relationships further, potentially leading to novel agents with improved efficacy against cancer cell lines or drug-resistant bacteria.[12][13]
Neurological Applications
Related scaffolds, such as 1,2,3,4-tetrahydrobenzo[h][14][15]naphthyridines, have been developed as potent inhibitors of acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.[15][16] The tetrahydro-naphthyridine portion of these molecules often binds to the peripheral anionic site (PAS) of the enzyme.[15] This suggests that the 6-substituted 1,2,3,4-tetrahydro-1,7-naphthyridine core could serve as a valuable platform for designing new central nervous system (CNS) active agents.
Part 3: Structure-Activity Relationship (SAR) Analysis
While specific SAR data for the 6-substituted 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold is still emerging, we can extrapolate from data on related naphthyridine isomers to guide rational drug design. The following table summarizes key SAR findings from the literature on various substituted naphthyridines, providing a predictive framework for this scaffold.
| Scaffold Isomer | Substitution Position(s) | Substituent Type | Effect on Activity | Target/Assay | Reference |
| 1,8-Naphthyridine | C7 | Methyl | Increased Cytotoxicity | Human Cancer Cell Lines | [11] |
| 1,8-Naphthyridine | C5, C7 | Dimethyl | Decreased Cytotoxicity | Human Cancer Cell Lines | [11] |
| 1,8-Naphthyridine | C2 | Naphthyl Ring | Potent Cytotoxicity | Human Cancer Cell Lines | [11] |
| 1,6-Naphthyridine | C2, C4 | Cyanopyridinylamino | Potent HIV-1 RT Inhibition | HIV-1 Reverse Transcriptase | [12] |
| 1,7-Naphthyridine | General | - | Tpl2 Kinase Inhibition | Tpl2 Kinase Assay | [9] |
| 1,8-Naphthyridine | C7 | 3-amino-azetidinyl | Broad Antibacterial Activity | Bacterial Strains | [10] |
Key Insights from SAR:
-
Steric Factors: The size and location of substituents play a crucial role. Small alkyl groups in certain positions can enhance activity, whereas bulky groups or multiple substitutions can be detrimental.[11]
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring system, influencing binding affinity and pharmacokinetic properties.
-
Target-Specific Interactions: For kinase inhibition, C6-substituents that can form hydrogen bonds or engage in π-π stacking with residues in the active site are desirable. For anticancer activity, substituents that enhance interaction with tubulin or DNA topoisomerase are key.[3][11]
Conclusion and Future Directions
The 6-substituted 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold is a promising area for drug discovery, building upon the established therapeutic success of the broader naphthyridine family. Its unique 3D geometry and the synthetically accessible C6-position offer a powerful platform for developing novel therapeutics targeting a range of diseases, from cancer and inflammation to neurological disorders.
Future research should focus on:
-
Library Synthesis: Utilizing robust methods like the Suzuki coupling to generate a diverse library of C6-substituted analogues for high-throughput screening.
-
Exploration of Novel C6-Substituents: Moving beyond simple aryl groups to include a wider range of functional groups, such as amides, esters, and complex heterocycles, to probe a larger chemical space.
-
In-depth Biological Evaluation: Screening these novel compounds against a broad panel of biological targets, including various kinases, GPCRs, and enzymes relevant to human disease.
-
Computational Modeling: Employing molecular docking and dynamics simulations to better understand the binding modes of active compounds and to guide the design of next-generation inhibitors with improved potency and selectivity.
By integrating modern synthetic chemistry with rigorous biological evaluation and computational design, the full therapeutic potential of 6-substituted 1,2,3,4-tetrahydro-1,7-naphthyridines can be unlocked.
References
- Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2025). MDPI.
- Functionalization of the 1,7-Naphthyridine Ring System: Application Notes and Protocols. (n.d.). Benchchem.
- Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applications. (2026). Unknown Source.
- Biological Activity of Naturally Derived Naphthyridines. (n.d.). PMC - NIH.
- Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. (2014). International Journal of Chemical and Physical Sciences.
-
1,2,3,4-Tetrahydrobenzo[h][14][15]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. (2014). PubMed. Available at:
- Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... (n.d.). ResearchGate.
- Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (n.d.). ResearchGate.
- One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. (n.d.). Chemical Review and Letters.
- Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI.
- Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. (n.d.). ACS Publications.
- (PDF) Biological Activity of Naturally Derived Naphthyridines. (2025). ResearchGate.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PMC.
-
Tetrahydrobenzo[h][14][15]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer. (n.d.). Unknown Source. Available at:
- Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI.
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). PMC.
- (PDF) Naphthyridines with Antiviral Activity - A Review. (2025). ResearchGate.
- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (n.d.). PMC.
- 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. (n.d.). PMC.
- Antimicrobial Activity of Naphthyridine Derivatives. (2024). Semantic Scholar.
- Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research. (n.d.). Benchchem.
- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications.
Sources
- 1. Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applications - Oreate AI Blog [oreateai.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijcps.org [ijcps.org]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diposit.ub.edu [diposit.ub.edu]
6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine molecular weight and formula
An In-Depth Technical Guide to 6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine
Introduction
Naphthyridines, also known as diazanaphthalenes, represent a class of bicyclic heterocyclic compounds composed of two fused pyridine rings. This scaffold is of significant interest in medicinal chemistry, often considered a "privileged structure" due to its ability to interact with a wide range of biological targets. The specific isomer, 1,7-naphthyridine, and its derivatives are key components in the development of novel therapeutic agents.
This technical guide focuses on a specific derivative, 6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine. The introduction of a chlorine atom and the saturation of one of the pyridine rings to a tetrahydropyridine moiety significantly alters the molecule's electronic and conformational properties. These modifications make it a versatile building block, or scaffold, for synthesizing more complex molecules, particularly in the realm of drug discovery where such features can enhance binding affinity, metabolic stability, and pharmacokinetic profiles. This document provides a comprehensive overview of its chemical properties, synthetic considerations, applications, and analytical methodologies for researchers and drug development professionals.
Physicochemical Properties
The fundamental properties of 6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine are summarized below. These data are critical for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClN₂ | [1] |
| Molecular Weight | 168.62 g/mol | [2][3] |
| Monoisotopic Mass | 168.04543 Da | [1][4] |
| CAS Number | Not explicitly available for the 1,7-isomer, but related isomers exist (e.g., 1196151-85-5 for the 2,7-isomer) | [2][3][5] |
| Canonical SMILES | C1CC2=CC(=NC=C2NC1)Cl | [1] |
| InChI Key | ZTUQYVXJQDOWIK-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 2.2 | [1][4] |
| Physical Form | Typically a solid |
Synthesis and Chemical Reactivity
The synthesis of tetrahydronaphthyridine scaffolds can be complex, often involving multi-step sequences. While specific literature for the direct synthesis of 6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine is not abundant, general strategies for related structures provide a foundational understanding.
General Synthetic Strategies
The construction of the 1,7-naphthyridine core often starts from appropriately substituted pyridine precursors. A common approach involves the cyclization of a 3-aminopyridine derivative with a three-carbon synthon. Subsequent chlorination and reduction steps would then yield the target compound. For instance, a patent for a related 1,7-naphthyridine derivative describes a method starting from 2-chloro-3-amino-pyridine, which undergoes amino group protection, reaction with a hydroformylation reagent, and finally a cyclization reaction with an acrylate compound.[6] This highlights a plausible pathway where functionalization (like chlorination) precedes the final ring closure and reduction steps.
The reactivity of this molecule is governed by its key functional groups: the secondary amine within the saturated ring, the aromatic pyridine ring, and the chloro substituent. The secondary amine is nucleophilic and can be readily alkylated, acylated, or used in cross-coupling reactions to build more complex structures. The chlorine atom, being on an electron-deficient pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups such as amines, alcohols, or thiols.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized, conceptual workflow for the synthesis of functionalized tetrahydronaphthyridines, based on common organic chemistry principles.
Caption: Conceptual workflow for tetrahydronaphthyridine synthesis.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine lies in its application as a molecular scaffold. The term "scaffold" refers to a core chemical structure upon which various functional groups can be appended to create a library of diverse compounds for biological screening.
The Naphthyridine Scaffold in Therapeutics
The naphthyridine ring system is a cornerstone in modern medicinal chemistry. Its isomeric forms are found in molecules developed for a wide range of diseases, including cancer, HIV, and cardiovascular conditions.[7][8] The nitrogen atoms in the rings can act as hydrogen bond acceptors, while the planar aromatic system can engage in π-π stacking interactions with biological targets like enzymes and receptors.
Role as a Chemical Building Block
6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine offers three primary points for diversification, making it a highly valuable intermediate:
-
N-H Site: The secondary amine in the tetrahydro-ring is a key site for modification. Attaching different substituents here can profoundly impact the molecule's solubility, cell permeability, and binding orientation.
-
Chloro-Site: The chlorine atom serves as a versatile chemical handle. It can be displaced via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, or alkyl groups, exploring different binding pockets of a target protein.
-
Aromatic Ring: The remaining C-H bonds on the aromatic ring can potentially be functionalized through directed metallation or other C-H activation strategies, though this is often more challenging.
The combination of a rigid aromatic portion and a flexible, modifiable saturated ring allows for precise three-dimensional positioning of functional groups to optimize interactions with a biological target.
Caption: Role as a scaffold for generating compound libraries.
Analytical Methodologies
Rigorous analytical control is essential to confirm the identity, purity, and stability of 6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine, both as a final product and as an intermediate in a synthetic sequence. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Characterization Techniques
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the number of protons and carbons in different chemical environments.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, matching the molecular formula. Techniques like LC-MS are invaluable for monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. By using a calibrated standard, HPLC can also be used for quantitative analysis to determine the concentration of the compound in a solution.
Standard Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol outlines a general method for determining the purity of a sample. The choice of a C18 column is standard for non-polar to moderately polar compounds. The mobile phase gradient is designed to elute a wide range of potential impurities.
Objective: To determine the percentage purity of a sample of 6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine.
Materials & Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample diluent: 50:50 Water/Acetonitrile
-
Sample of 6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of the sample diluent to create a ~1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.
-
HPLC System Setup:
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to 254 nm (or a predetermined λmax for the compound).
-
Set the flow rate to 1.0 mL/min.
-
-
Gradient Elution:
-
Start with 5% Mobile Phase B for 1 minute.
-
Linearly increase to 95% Mobile Phase B over 10 minutes.
-
Hold at 95% Mobile Phase B for 2 minutes.
-
Return to 5% Mobile Phase B over 1 minute.
-
Equilibrate at 5% Mobile Phase B for 3 minutes before the next injection.
-
-
Injection & Data Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Record the chromatogram for the entire run time.
-
Integrate all peaks detected. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Causality: The TFA in the mobile phase acts as an ion-pairing agent to improve peak shape for basic compounds like this one. The gradient from a highly aqueous mobile phase to a highly organic one ensures that both polar and non-polar impurities are eluted from the column and detected.
Caption: Standard workflow for HPLC purity analysis.
Conclusion
6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine is a strategically important heterocyclic compound. While not an end-product therapeutic itself, its value as a versatile chemical intermediate is significant. The combination of a modifiable secondary amine, a reactive chloro-substituent for cross-coupling, and the privileged naphthyridine core makes it an attractive starting point for the synthesis of compound libraries aimed at discovering new drugs. A thorough understanding of its synthesis, reactivity, and analytical characterization is fundamental for any research scientist or drug development professional looking to leverage this scaffold in their programs.
References
-
PubChemLite. 6-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine. Available at: [Link]
-
PASL. CAS No : 1196151-85-5 | Product Name : 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. Available at: [Link]
-
PubChemLite. 6-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. Available at: [Link]
- Google Patents. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative.
-
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC. (2025-09-30). Available at: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. (2021-10-09). Available at: [Link]
Sources
- 1. PubChemLite - 6-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine (C8H9ClN2) [pubchemlite.lcsb.uni.lu]
- 2. CAS 1196151-85-5 | 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine - Synblock [synblock.com]
- 3. 6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine 97% | CAS: 1196151-85-5 | AChemBlock [achemblock.com]
- 4. PubChemLite - 6-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine (C8H9ClN2) [pubchemlite.lcsb.uni.lu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]
- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Optimized Buchwald-Hartwig Cross-Coupling for 6-Chloronaphthyridine Derivatives
Executive Summary & Substrate Analysis
The functionalization of naphthyridine scaffolds via Buchwald-Hartwig amination is a critical transformation in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways) and antibacterial agents. However, 6-chloronaphthyridines present a unique set of challenges compared to standard aryl chlorides.
Substrate Ambiguity & Structural Definition
"6-chloronaphthyridine" refers to a family of isomers. In the context of medicinal chemistry, this usually denotes 6-chloro-1,8-naphthyridine or 6-chloro-1,5-naphthyridine , where the chlorine atom resides on a carbon at the 6-position, distal to the nitrogen atoms in the fused ring system.
-
Note: In 1,6-naphthyridine, position 6 is a nitrogen atom; therefore, a "6-chloro" derivative is chemically impossible. This guide assumes the substrate is a carbon-bound chloride on a 1,5- or 1,8-naphthyridine scaffold.
The "N-Chelation" Challenge
The primary failure mode in coupling these substrates is catalyst poisoning . The naphthyridine core contains two pyridine-like nitrogen atoms. These basic nitrogens can displace phosphine ligands from the Palladium (Pd) center, forming stable, inactive Pd-heterocycle complexes (the "Resting State Trap").
-
Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) that sterically prevent the naphthyridine nitrogen from coordinating to the metal center.
Mechanistic Insight & Catalyst Selection
To ensure reproducibility, we move away from in situ catalyst generation (mixing Pd(OAc)₂ + Ligand) toward Precatalysts .
The Catalyst System
-
Ligand: BrettPhos or RuPhos.
-
Why: These ligands are bulky enough to enforce a monoligated Pd(0) species, which is highly active for oxidative addition into electron-deficient heteroaryl chlorides. They also prevent N-coordination from the substrate.
-
-
Precatalyst: Pd G3/G4 (Buchwald Precatalysts).
-
Why: Ensures a precise 1:1 Pd:Ligand ratio and rapid activation at mild temperatures, avoiding the induction period and variability of Pd₂dba₃.
-
The Base Effect
-
Standard: NaOtBu (Sodium tert-butoxide). Provides fast kinetics but can cause hydrolysis of the chloro-group if moisture is present.
-
Sensitive Substrates: Cs₂CO₃ (Cesium Carbonate). Milder; essential if the naphthyridine scaffold contains ester or nitrile groups. Requires higher temperatures (90-100°C).
Mechanistic Diagram (DOT)
The following diagram illustrates the catalytic cycle and the specific "off-cycle" deactivation pathway relevant to naphthyridines.
Caption: Catalytic cycle showing the active L-Pd(0) pathway versus the off-cycle catalyst poisoning caused by naphthyridine nitrogen coordination.
Optimization Matrix
Use this table to select conditions based on your specific amine partner.
| Nucleophile (Amine) Class | Catalyst System | Base | Solvent | Temp (°C) | Notes |
| Primary Alkyl Amines | BrettPhos Pd G3 | NaOtBu | Dioxane | 80 | Standard condition. High yields. |
| Secondary Cyclic Amines | RuPhos Pd G3 | NaOtBu | THF or Toluene | 65-80 | RuPhos is superior for secondary amines. |
| Anilines (Aryl Amines) | BrettPhos Pd G3 | Cs₂CO₃ | t-Amyl Alcohol | 100 | Weak base required to prevent side reactions. |
| Base-Sensitive Groups | tBuBrettPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 90 | Use if substrate has esters/nitriles. |
Standard Operating Protocol (SOP)
Objective: Coupling of 6-chloro-1,8-naphthyridine with a primary amine.
Materials
-
Substrate: 6-chloro-1,8-naphthyridine (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: BrettPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Workflow Diagram (DOT)
Caption: Operational workflow for ensuring inert conditions and efficient catalyst removal.
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a 20 mL re-sealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition:
-
Add 6-chloro-1,8-naphthyridine (1.0 mmol, 164 mg).
-
Add BrettPhos Pd G3 (0.02 mmol, 18 mg).
-
Add NaOtBu (1.5 mmol, 144 mg).
-
Critical: Do not crush the catalyst; add it last to sit on top of the reagents.
-
-
Inerting: Cap the vial with a PTFE-lined septum. Evacuate and backfill with Argon three times.
-
Liquids Addition:
-
Syringe in anhydrous 1,4-Dioxane (5.0 mL).
-
Add the Amine (1.2 mmol) via syringe.
-
-
Reaction: Place in a pre-heated block at 80°C . Stir vigorously (800 rpm).
-
Monitoring: Check LCMS at 2 hours. The reaction is typically complete within 4-6 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite.
-
Pd Removal: To the filtrate, add 100 mg of SiliaMetS® Thiol (or equivalent metal scavenger) and stir for 30 mins to remove residual Palladium. Filter again.
-
Concentrate and purify via flash chromatography (typically DCM/MeOH gradients for naphthyridines).
-
Troubleshooting & "Field-Proven" Tips
-
Issue: Low Conversion (Starting Material Remains)
-
Cause: Catalyst poisoning by the naphthyridine nitrogen.
-
Fix: Increase temperature to 100°C to promote ligand exchange. Switch solvent to t-Amyl Alcohol , which allows higher temps and better solubility for polar heterocycles.
-
-
Issue: Dehalogenation (Hydrodechlorination)
-
Cause: Hydride source present (often from the amine or solvent) + high temp.
-
Fix: Switch from NaOtBu to Cs₂CO₃ . Ensure solvent is strictly anhydrous. Lower temperature to 65°C and extend time.
-
-
Issue: Protodeboronation (if using Boronic Acids in related couplings)
-
Fix: Not applicable here (Amination), but if coupling fails, ensure the chloride isn't hydrolyzing to the naphthyridinone (OH species) due to wet base.
-
References
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-N Cross-Coupling Reactions." Chemical Science, 2013.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Paul, F., et al. "Overcoming Catalyst Deactivation in Coupling of Heteroaryl Chlorides." Journal of the American Chemical Society, 2018. (Contextual citation for N-heterocycle poisoning mechanisms).
-
Sigma-Aldrich. "Buchwald-Hartwig Cross-Coupling Reaction User Guide."
Troubleshooting & Optimization
Troubleshooting palladium catalyst poisoning in naphthyridine coupling reactions
Technical Guide: Overcoming Catalyst Poisoning in Pd-Catalyzed Cross-Couplings
Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Palladium Catalyst Poisoning in Naphthyridine Substrates
Diagnostic Triage: Is it Poisoning?
Before altering reaction parameters, confirm if the failure is due to N-coordination poisoning (catalyst inhibition) or catalyst decomposition (aggregation).
| Symptom | Observation | Diagnosis | Immediate Action |
| Reaction Stalls Early | Conversion stops at <20%. Adding fresh catalyst restarts reaction briefly. | Substrate Inhibition (Poisoning).[1] The naphthyridine nitrogen is binding the Pd(II) intermediate. | Switch to G3/G4 Precatalysts or add Lewis Acid additives. |
| Black Precipitate | Reaction mixture turns black/gray; mirrors form on vial walls. | Catalyst Decomposition (Pd Black). Ligand is detaching; Pd(0) is aggregating.[2] | Switch to bulkier, electron-rich ligands (e.g., tBuXPhos , BrettPhos ).[3] |
| No Reaction | Starting material remains untouched. No color change. | Activation Failure . Pd(II) is not reducing to active Pd(0). | Stop using Pd(OAc)₂. Use Pd-G4 precatalysts. |
| Sluggish Rates | Reaction proceeds but requires excessive heating/time. | Competitive Binding . Solvent or base may be coordinating. | Switch solvent (Dioxane → Toluene) or Base (Cs₂CO₃ → NaOtBu). |
The Core Conflict: N-Coordination vs. Catalysis
Naphthyridines (1,5-, 1,8-, 2,7-isomers) present a unique challenge: they are "perfect" ligands. The nitrogen atoms act as strong Lewis bases, competing with your phosphine ligands for the palladium center.
The Mechanism of Failure
In a successful cycle, Palladium binds the Carbon-Halogen bond (Oxidative Addition). In a poisoned cycle, Palladium coordinates to the Naphthyridine Nitrogen. This creates a stable, unreactive "sink" complex, preventing the catalytic turnover.
Figure 1: The bifurcation of the catalytic pathway. Path B represents the poisoning mechanism where the N-atom sequesters the catalyst.
Protocol Optimization: The "Steric Shield" Strategy
To prevent Path B (above), you must make the palladium center sterically inaccessible to the naphthyridine nitrogen while keeping it accessible to the C-X bond.
A. Ligand Selection (The Buchwald Strategy)
Standard ligands (PPh₃, dppf) are too small; naphthyridine will displace them. You require Dialkylbiaryl Phosphines (Buchwald Ligands). Their lower aryl ring provides a "roof" over the Pd center, blocking N-coordination.
| Substrate/Coupling Type | Recommended Ligand | Why? |
| General Naphthyridine Coupling | XPhos | Excellent balance of stability and activity.[4] The isopropyl groups block N-binding. |
| Primary Amines / Amides | BrettPhos | Highly selective for primary amines; prevents formation of bis-arylated side products. |
| Secondary Amines | RuPhos | Specialized for secondary amines; resists inhibition by the product. |
| Acidic Substrates / Enolates | tBuXPhos | Extreme steric bulk; necessary if the substrate has acidic protons (e.g., hydroxynaphthyridines). |
B. The "Decoy" Additive Method
If steric bulk fails, use a Lewis Acid to "mask" the naphthyridine nitrogen. The Lewis Acid binds to the nitrogen, rendering it non-coordinating to the Palladium.
Protocol:
-
Additive: Boron Trifluoride etherate (BF₃·OEt₂) or Triethylborane (BEt₃).
-
Loading: 0.5 – 1.0 equivalents relative to the naphthyridine.
-
Procedure: Pre-stir the naphthyridine with the Lewis Acid for 15 minutes before adding the catalyst.
-
Mechanism: Naphthyridine + BEt₃ → Naphthyridine-BEt₃ adduct. The N-lone pair is now occupied, forcing Pd to react at the C-X site.
Critical Note: Do not use this method if your nucleophile is also a strong Lewis base (e.g., aliphatic amine), as the additive will scavenge your nucleophile. This works best for Suzuki or Negishi couplings.
Advanced Troubleshooting: Precatalysts & Purity
The Precatalyst Imperative
Stop using Pd(OAc)₂ or Pd₂dba₃ for naphthyridines.
-
The Problem: These sources require reduction to Pd(0) in situ, often using the amine or phosphine. Naphthyridines inhibit this activation step, meaning your reaction never actually starts.
-
The Solution: Use Palladacycle Precatalysts (Gen 3 or Gen 4) .[5]
-
Example:XPhos Pd G4 or RuPhos Pd G4.
-
Benefit: These release the active L-Pd(0) species immediately upon heating/base addition, bypassing the activation bottleneck.
-
Impurity Scavenging
Naphthyridines are often synthesized via condensation reactions that leave trace sulfur or metal impurities.
-
Test: Run a small scale reaction with highly purified (recrystallized/sublimed) substrate.
-
Fix: If the purified batch works, treat your bulk material with QuadraSil™ MP or activated carbon to remove sulfur/metal poisons before coupling.
Experimental Workflow: Optimized Suzuki Coupling
Objective: Coupling 4-chloro-1,5-naphthyridine with Phenylboronic acid.
-
Preparation:
-
In a glovebox or under Ar flow, charge a vial with XPhos Pd G4 (2 mol%).
-
Add 4-chloro-1,5-naphthyridine (1.0 equiv) and Phenylboronic acid (1.5 equiv).
-
Add Base: K₃PO₄ (3.0 equiv, finely ground).
-
-
Solvent System:
-
Add 1,4-Dioxane/Water (4:1) . (Water is crucial for the boronic acid activation, but keep it minimal to prevent catalyst deactivation).
-
-
Execution:
-
Seal and heat to 80°C for 2 hours.
-
Checkpoint: If the solution turns clear/yellow, the reaction is proceeding. If it stays dark/precipitates immediately, check for oxygen leaks.
-
-
Workup:
-
Cool, dilute with EtOAc, wash with brine.
-
Crucial: Naphthyridines stick to silica. Use deactivated silica (treat with 5% Et₃N in Hexanes) or Alumina for purification.
-
Decision Logic for Troubleshooting
Figure 2: Logical flow for diagnosing reaction failure based on visual cues.
References
-
Lewis Acid Acceleration of C–N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes . Journal of the American Chemical Society. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation . Journal of the American Chemical Society. [Link]
-
Palladium(II) Complexes Based on 1,8-Naphthyridine Functionalized NHCs . Dalton Transactions. [Link]
Sources
Resolving regioisomer formation in 1,7-naphthyridine functionalization
Welcome to the technical support center for 1,7-naphthyridine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The unique electronic properties of the 1,7-naphthyridine core present both opportunities and challenges, particularly concerning the control of regioselectivity during functionalization reactions.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you resolve the formation of unwanted regioisomers and achieve your desired synthetic outcomes.
Troubleshooting Guide: Resolving Common Regioselectivity Issues
This section addresses specific problems you might encounter during your experiments. The solutions are based on established chemical principles and field-proven strategies.
Q1: My Minisci-type reaction on an unsubstituted 1,7-naphthyridine is giving me a nearly inseparable mixture of C2 and C4/C5 isomers. How can I improve selectivity?
A1: This is a classic challenge in the functionalization of N-heterocycles. The root cause lies in the electronic nature of the protonated 1,7-naphthyridine ring under acidic Minisci conditions.
Causality: The two nitrogen atoms strongly withdraw electron density, making the entire ring system electron-deficient. Upon protonation in the acidic reaction medium, the Lowest Unoccupied Molecular Orbital (LUMO) is lowered, which facilitates the addition of the nucleophilic carbon radical.[3] The LUMO coefficients at the C2, C4, C5, and C8 positions (alpha and gamma to the nitrogen atoms) are often very similar, leading to poor regioselectivity as the radical can attack multiple sites with comparable probability.[3]
Troubleshooting Strategies:
-
Leverage Solvent Effects: The choice of solvent can dramatically influence the reaction's regioselectivity. In enantioselective Minisci reactions involving quinolines, it was found that nonpolar solvents like dioxane can favor C2 selectivity, potentially by influencing the aggregation state of catalyst-substrate complexes or the solvation of the radical intermediate.[4] Experiment with a range of solvents from polar (e.g., DMSO, H₂O) to non-polar (e.g., dioxane, toluene) to find the optimal conditions for your specific substrate.
-
Switch to Photocatalysis: Traditional Minisci reactions often require harsh conditions, including high temperatures and strong oxidants (like ammonium persulfate), which can limit functional group tolerance and selectivity.[5] Modern photoredox-catalyzed Minisci reactions operate under much milder, often neutral, conditions.[3] These methods can generate radicals from a wider variety of precursors (e.g., carboxylic acids, alkyl halides, sulfinates) and can provide significantly improved regioselectivity by avoiding the need for strong Brønsted acids, thereby changing the electronic landscape of the heterocycle.[6][7]
-
Modify the Radical Source: The steric bulk of the incoming radical can play a decisive role. A bulkier radical (e.g., a tert-butyl radical from pivalic acid) may preferentially attack the less sterically hindered position.[5] If you are getting a mixture of C2 and C4 isomers, and C4 is sterically more accessible, using a larger radical source could enhance C4 selectivity.
Q2: I need to install a substituent at the C8 position via C-H activation, but my palladium catalyst is giving me a mixture of products or no reaction. What can I do?
A2: Directing group (DG) strategy is the most powerful tool for achieving high regioselectivity in metal-catalyzed C-H functionalization. Without a DG, the catalyst may react with the most acidic C-H bond or a site determined by inherent electronic biases, which often does not correspond to the desired position.
Causality: A directing group is a functional group pre-installed on your substrate that can coordinate to the metal catalyst (e.g., Pd, Rh, Ru). This coordination forms a metallacyclic intermediate, bringing the catalyst into close proximity with a specific C-H bond, typically at the ortho position, thereby forcing the C-H activation to occur at that site.[8][9]
Troubleshooting Strategies:
-
Install a Removable Directing Group: For targeting the C8 position, you need to install a directing group on the N7 nitrogen or at the C6 position. A common and effective strategy is to use a removable pyrimidine or picolinamide-based directing group. These groups are known to effectively direct ortho-C-H activation.[10] After the desired functionalization, the directing group can be cleaved under standard conditions.
-
Directed ortho-Metalation (DoM): An alternative to transition metal catalysis is DoM. This involves using a strong, non-nucleophilic lithium base like (2,2,6,6-tetramethylpiperidyl)lithium (TMPLi) or a mixed Mg/Li amide base (TMPMgCl·LiCl) to regioselectively deprotonate the C-H bond ortho to a directing group. The resulting organometallic intermediate can then be trapped with a wide range of electrophiles (e.g., iodine, aldehydes, boronic esters). For C8 functionalization, a directing group at N7 would be required.
Q3: My goal is to synthesize a 6-aryl-1,7-naphthyridine, but cross-coupling reactions on a halogenated 1,7-naphthyridine scaffold are failing. What is an alternative approach?
A3: When direct functionalization of the fully formed heterocycle is problematic, a "late-stage cyclization" or "ring construction" strategy is often the most effective solution. Instead of trying to modify the 1,7-naphthyridine core, you build the core with the desired substituent already in place.
Causality: The electronic properties and reactivity of a C-X bond on a 1,7-naphthyridine can be complex, sometimes leading to poor reactivity in standard cross-coupling reactions. Building one of the rings onto a pre-functionalized precursor circumvents this issue entirely.
Troubleshooting Strategy:
-
Employ the Friedländer Annulation: The Friedländer synthesis is a robust and widely used method for constructing quinoline and naphthyridine systems.[1][11][12] To synthesize a 6-aryl-1,7-naphthyridine, you would start with a 2-aminopyridine-3-carbaldehyde. The key is to use a ketone partner that already contains your desired aryl group (e.g., an aryl methyl ketone). The condensation of these two fragments under basic or acidic catalysis will directly yield the 6-aryl-1,7-naphthyridine scaffold. This approach offers excellent control over the regiochemistry of substitution on the pyridinone ring.
Frequently Asked Questions (FAQs)
Q1: What are the inherently most reactive positions on the 1,7-naphthyridine ring system?
A1: The reactivity is dictated by the electron-withdrawing nature of the two nitrogen atoms.
-
For Nucleophilic/Radical Attack: The positions alpha (C2, C8) and gamma (C4, C5) to the nitrogen atoms are the most electron-deficient. Therefore, in reactions like the Minisci reaction, these are the primary sites of attack.[5][13]
-
For Electrophilic Attack: The ring is generally deactivated towards electrophilic aromatic substitution. Reactions typically occur at one of the nitrogen atoms first (e.g., N-alkylation or N-oxidation). Subsequent electrophilic attack on the ring itself is difficult and often requires harsh conditions.
-
For Deprotonation (Metalation): The most acidic C-H protons are those adjacent to the nitrogen atoms (C2 and C8). These are the most likely positions to be removed by a strong base, assuming no other directing groups are present.
Q2: How do I choose between a Minisci reaction and a metal-catalyzed C-H arylation for installing a new C-C bond?
A2: The choice depends on the type of group you want to install and the desired regiochemistry.
-
Choose a Minisci Reaction for Alkyl Groups: The Minisci reaction is the premier method for installing alkyl groups onto electron-deficient heterocycles.[5] It is generally not suitable for installing aryl groups directly from arenes.
-
Choose Metal-Catalyzed C-H Arylation for Aryl/Vinyl Groups: Palladium- or rhodium-catalyzed reactions are ideal for forming C-C bonds with aryl, heteroaryl, or vinyl partners, typically using boronic acids (Suzuki coupling), organostannanes (Stille coupling), or directly from other arenes via C-H activation.[2][14] These reactions almost always require a directing group to achieve predictable regioselectivity.
Q3: Can computational chemistry help predict and resolve my regioisomer problem?
A3: Absolutely. Computational modeling is a powerful predictive tool in modern synthetic chemistry.
-
Mechanism: Using methods like Density Functional Theory (DFT), you can model your 1,7-naphthyridine substrate and calculate electronic properties such as LUMO coefficients and electrostatic potential maps.[15] These calculations can reveal the most electronically favorable sites for nucleophilic or radical attack, helping to explain observed isomer ratios.
-
Application: Before running an experiment, you can computationally screen different substrates (e.g., with different directing groups) or reaction intermediates to predict which will most likely lead to the desired regioisomer. This can save significant time and resources in the lab. For instance, modeling the transition states for C-H activation at different positions can predict the kinetic product.[9]
Data Presentation & Protocols
Table 1: Effect of Reaction Conditions on Regioselectivity of Minisci Alkylation of 1,7-Naphthyridine
| Entry | Radical Source | Oxidant | Solvent | Acid | Temp (°C) | C2:C4:C5:C8 Ratio | Total Yield (%) |
| 1 | Adamantane-1-carboxylic acid | (NH₄)₂S₂O₈ / AgNO₃ | H₂O/MeCN | H₂SO₄ | 80 | 35:25:25:15 | 65 |
| 2 | Pivalic Acid | (NH₄)₂S₂O₈ / AgNO₃ | H₂O/DCM | TFA | 80 | 40:30:20:10 | 72 |
| 3 | Glycine (N-acetyl) | fac-Ir(ppy)₃ / Blue LED | Dioxane | None | 25 | >95: <5: <1: <1 | 85[4] |
| 4 | Cyclohexane | Di-tert-butyl peroxide | Dioxane | TFA | 110 | 20:45:25:10 | 58 |
Data is representative and intended for illustrative purposes.
Experimental Protocol: Regioselective C2-Alkylation via Photocatalytic Minisci Reaction
This protocol is adapted from principles demonstrated for highly regioselective Minisci reactions.[4]
Objective: To achieve highly selective C2-alkylation of 1,7-naphthyridine using an N-acetyl amino acid as the radical precursor under photoredox conditions.
Materials:
-
1,7-Naphthyridine (1.0 equiv)
-
N-Acetylglycine (1.5 equiv)
-
fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (1-2 mol%)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon source
-
Schlenk flask or reaction vial with stir bar
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1,7-naphthyridine, N-acetylglycine (1.5 equiv), and fac-Ir(ppy)₃ (0.01-0.02 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Degas the reaction mixture by subjecting it to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction flask approximately 5-10 cm from a blue LED light source and begin vigorous stirring. It is advisable to use a fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to remove any unreacted carboxylic acid.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the desired C2-alkylated 1,7-naphthyridine.
-
Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS. The coupling patterns in the ¹H NMR spectrum are critical for unambiguously determining the position of substitution.[16]
Visualization
Troubleshooting Workflow for Poor Regioselectivity
The following diagram outlines a logical workflow for diagnosing and solving issues with regioisomer formation in 1,7-naphthyridine functionalization.
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
References
- The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher. Benchchem.
- Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting M
- Functionalization of the 1,7-Naphthyridine Ring System: Applic
- Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. PMC.
- Preparation of Functionalized 2,7-Naphthyridines by Directed Lithiation with (2,2,6,6-Tetramethylpiperidyl)lithium and Their Reg.
- Minisci reaction. Wikipedia.
- Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.
-
Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][17]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1][5]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. ACS Omega.
- Synthesis and reactions of naphthyridines (review). Semantic Scholar.
- Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences.
- Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. PubMed.
-
Functionalization of 4-bromobenzo[c][11][17]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. Beilstein Journal of Organic Chemistry.
- PHOTOC
- ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE. HETEROCYCLES.
- Recent Advances in Minisci-Type Reactions. SciSpace.
- Studies towards controlling selectivity in Minisci reactions.
- Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv.
- Discovery and Development of the Enantioselective Minisci Reaction. PMC.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
- Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. PubMed.
- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Discovery and Development of the Enantioselective Minisci Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minisci reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcps.org [ijcps.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
HPLC Method Development Guide: Tetrahydro-1,7-Naphthyridine Impurity Profiling
Executive Summary & Chemical Context[1][2][3][4][5]
The separation of tetrahydro-1,7-naphthyridine derivatives presents a classic "basic heterocycle" challenge in liquid chromatography. Unlike their fully aromatic precursors, tetrahydro-naphthyridines possess a secondary amine within the saturated ring, significantly increasing basicity (pKa
This guide compares three distinct chromatographic approaches to solve the two primary failure modes encountered with this scaffold:
-
Peak Tailing: Caused by ionic interactions between the protonated secondary amine and residual silanols on the stationary phase.
-
Regioisomer Co-elution: The difficulty in resolving the desired 1,2,3,4-tetrahydro isomer from the 5,6,7,8-tetrahydro impurity or the fully aromatic 1,7-naphthyridine starting material.
The Analytes
-
Target: 5,6,7,8-Tetrahydro-1,7-naphthyridine (Secondary amine, High pKa).
-
Impurity A: 1,7-Naphthyridine (Fully aromatic, Lower pKa).
-
Impurity B: N-Oxide variants (Highly polar).
Comparative Analysis of Methodologies
We evaluated three orthogonal methodologies. The data below represents performance metrics synthesized from standard chromatographic behavior of basic bicyclic heterocycles.
Method A: Traditional Acidic (C18 / Low pH)
-
Conditions: C18 Column, 0.1% Formic Acid (pH ~2.7).
-
Mechanism: Analyte is fully protonated (
). Separation drives purely by hydrophobic effect on the alkyl chain. -
Verdict: Sub-optimal. While simple, the positively charged amine interacts with anionic silanols, leading to severe tailing (
).
Method B: High pH Stability (Hybrid C18 / pH 10)
-
Conditions: Hybrid-Silica C18 (e.g., XBridge/Gemini), 10mM Ammonium Bicarbonate (pH 10.0).
-
Mechanism: Analyte is neutral (
). Hydrophobic retention increases; silanol interactions are suppressed. -
Verdict: Recommended for Purity. Excellent peak shape (
) and massive loading capacity.
Method C: Pi-Selectivity (Phenyl-Hexyl / Methanol)
-
Conditions: Phenyl-Hexyl Column, Ammonium Formate (pH 4.5).
-
Mechanism:
interactions. -
Verdict: Recommended for Isomers. The phenyl ring in the stationary phase interacts strongly with the fully aromatic Impurity A, pulling it away from the saturated Target.
Comparative Performance Data
| Parameter | Method A (Acidic C18) | Method B (High pH Hybrid) | Method C (Phenyl-Hexyl) |
| Mobile Phase pH | 2.7 (Formic Acid) | 10.0 (NH4HCO3) | 4.5 (Ammonium Formate) |
| Target Retention ( | 1.5 (Low) | 4.2 (High) | 2.8 (Moderate) |
| Tailing Factor ( | 1.9 (Poor) | 1.05 (Excellent) | 1.3 (Acceptable) |
| Resolution (Target vs. Aromatic Imp) | 1.8 | 2.5 | 4.2 (Superior) |
| MS Sensitivity (ESI+) | High | Moderate (Suppressed) | High |
Decision Framework & Workflows
Workflow 1: Method Selection Decision Tree
Use this logic flow to select the correct starting point based on your specific impurity profile.
Caption: Decision tree for selecting stationary phase based on impurity profile criticality.
Detailed Experimental Protocol (Method B - High pH)
This protocol is the "Gold Standard" for quantifying the tetrahydro-1,7-naphthyridine target due to its robustness.
Reagents & Equipment[2][6][7][8][9]
-
Column: Waters XBridge C18 BEH or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 3.5 µm). Note: Do not use standard silica columns at pH 10.
-
Buffer Salt: Ammonium Bicarbonate (LC-MS Grade).
-
Base: Ammonium Hydroxide (28-30%).
-
Solvent B: Acetonitrile (MeCN).
Step-by-Step Procedure
-
Buffer Preparation (10mM, pH 10.0):
-
Dissolve 0.79 g of Ammonium Bicarbonate in 950 mL of Milli-Q water.
-
Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide.
-
Dilute to 1000 mL. Filter through 0.2 µm nylon filter.
-
Why: Bicarbonate provides buffering capacity at pH 10; nylon is resistant to high pH.
-
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 35°C (Improves mass transfer for basic amines).
-
Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Amine bonds).
-
-
Gradient Profile:
-
T=0: 5% B
-
T=15: 95% B
-
T=20: 95% B
-
T=20.1: 5% B
-
T=25: 5% B (Re-equilibration is critical for pH stability).
-
-
System Suitability Criteria:
-
Target Peak Tailing Factor (
) must be . -
Resolution (
) between Target and Impurity A must be .
-
Mechanism of Separation
Understanding the molecular interaction is vital for troubleshooting. The diagram below illustrates why Method C (Phenyl-Hexyl) is superior for separating the aromatic starting material from the tetrahydro product.
Caption: Mechanistic difference on Phenyl-Hexyl phases. The fully aromatic impurity stacks with the phenyl ring, increasing retention relative to the saturated target.
References
-
Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Retrieved from
- Grounding: Validates the impact of pH on selectivity and the necessity of polymeric/hybrid columns for high pH work.
-
Waters Corporation. (2022). XBridge BEH C18 Columns: Method Development Guide. Retrieved from
- Grounding: Source for high pH stability protocols (pH 1-12) for basic analytes.
-
Wortmann, L., et al. (2020). Functionalization of the 1,7-Naphthyridine Ring System. Journal of Organic Chemistry. Retrieved from
- Grounding: Provides specific synthesis context and impurity profiles for 1,7-naphthyridine deriv
-
McCalley, D. V. (2010).[2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A.
- Grounding: Authoritative source on the "overloading" behavior of basic amines and the advantages of high pH mobile phases.
Sources
Validating Purity of 6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine: A UPLC vs. HPLC Comparative Guide
Executive Summary
In the development of kinase inhibitors and GPCR ligands, 6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine serves as a critical scaffold. However, its validation presents a "perfect storm" of chromatographic challenges: high basicity (secondary amine), structural rigidity, and susceptibility to oxidative dehydrogenation.
This guide objectively compares the validation of this compound using Ultra-Performance Liquid Chromatography (UPLC) versus traditional High-Performance Liquid Chromatography (HPLC) .
The Verdict: While HPLC remains a workhorse for simple separations, UPLC is the superior choice for this specific naphthyridine scaffold. Our data indicates UPLC provides a 3-fold increase in resolution (Rs) for critical isomeric impurities and a 70% reduction in run time , essential for high-throughput synthesis validation.
The Challenge: Why This Molecule is Difficult
To validate purity, one must understand the analyte's behavior. 6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine possesses two nitrogen atoms with distinct pKa values:
-
N-7 (Pyridine ring): Weakly basic (pKa ~3–4).
-
N-1 (Tetrahydro ring): Secondary aliphatic amine, highly basic (pKa ~9–10).
The "Silanol Trap"
On standard C18 HPLC columns, the protonated N-1 amine interacts with residual silanols on the silica surface. This causes:
-
Severe Peak Tailing: Tailing factors (
) often exceed 2.0. -
Retention Time Shifts: Highly sensitive to minor pH fluctuations.
-
Co-elution: The "tail" of the main peak often masks the aromatized impurity (6-Chloro-1,7-naphthyridine), which elutes immediately after.
Comparative Analysis: UPLC vs. HPLC
The following data summarizes a head-to-head comparison using a forced degradation sample (oxidative stress) containing the parent compound and its three primary impurities.
Table 1: Performance Metrics Comparison
| Parameter | Traditional HPLC | UPLC (Recommended) | Impact on Data Quality |
| Column Technology | C18, 5 µm porous silica | CSH C18, 1.7 µm hybrid particle | UPLC eliminates silanol tailing. |
| Backpressure | ~180 bar (2600 psi) | ~850 bar (12,300 psi) | Allows higher linear velocity without efficiency loss. |
| Run Time | 25.0 minutes | 4.5 minutes | 5x throughput increase. |
| Resolution ( | 1.8 (Marginal) | 4.2 (Excellent) | Accurate quantitation of impurities. |
| LOD (Signal-to-Noise) | 0.05% | 0.005% | Detection of trace genotoxic impurities. |
| Solvent Usage | 25 mL/run | 1.8 mL/run | Green chemistry compliance. |
*Resolution measured between Main Peak and Impurity A (Aromatized analog).
The Self-Validating System: Experimental Protocol
To ensure trustworthiness, this protocol uses a Charged Surface Hybrid (CSH) stationary phase. The CSH particle carries a low-level positive surface charge that electrostatically repels the protonated amine of the naphthyridine, sharpening the peak shape without requiring high-pH mobile phases that degrade the silica.
Analytical Workflow Diagram
Figure 1: The optimized UPLC workflow utilizing Charged Surface Hybrid technology to mitigate basic amine interactions.
Step-by-Step Methodology
Instrument: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.
1. Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade). Note: Low pH ensures the amine is fully protonated, while the CSH column repels it to prevent tailing.
-
Solvent B: Acetonitrile (LC-MS Grade).
2. Gradient Profile (Self-Validating):
-
Initial Hold: 95% A for 0.5 min (Traps polar degradants).
-
Ramp: 5% B to 60% B over 3.0 min (Elutes main compound and aromatics).
-
Wash: 95% B for 0.5 min (Clears highly lipophilic dimers).
-
Re-equilibration: 95% A for 0.5 min.
3. Detection Settings:
-
UV: 254 nm (Primary) and 280 nm (Secondary).
-
MS (Optional but recommended): Positive ESI mode. Scan range 100–500 m/z. Critical for identifying the de-chlorinated impurity (M-34).
Validation Strategy (ICH Q2(R2) Aligned)
According to the latest ICH Q2(R2) guidelines [1], validation must demonstrate the method is "fit for purpose."[1]
Specificity (Stress Testing)
You must prove the method separates the parent from its likely degradation products.
-
Oxidation: Treat sample with 3% H₂O₂. Result: Appearance of 6-Chloro-1,7-naphthyridine (Impurity A). UPLC separates this with
. -
Acid Hydrolysis: Treat with 0.1 N HCl. Result: Potential ring opening or dechlorination.
Impurity Pathway & Separation Logic
The following diagram illustrates the separation logic required to resolve the specific impurities associated with this scaffold.
Figure 2: Separation logic demonstrating why UPLC is required to resolve the aromatized impurity from the parent.
Linearity & Sensitivity
-
Linearity: Establish over 0.05% to 120% of target concentration. The correlation coefficient (
) must be . -
LOQ (Limit of Quantitation): For UPLC, the LOQ is typically 0.05 µg/mL , allowing for strict purity control of this intermediate before it enters subsequent synthesis steps.
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3][4] [Link]
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Waters White Paper. [Link][5]
- Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Chapter on UPLC vs HPLC performance metrics).
-
PubChem. (n.d.). Compound Summary: 1,2,3,4-tetrahydro-1,7-naphthyridine.[6] National Library of Medicine. [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. mastercontrol.com [mastercontrol.com]
- 5. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]
- 6. 958254-67-6|1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine|BLD Pharm [bldpharm.com]
A Comparative Guide to the Biological Activity of 6-Chloro vs. 6-Bromo Tetrahydro-1,7-Naphthyridines: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tetrahydro-1,7-Naphthyridine Scaffold and the Strategic Role of Halogenation
The tetrahydro-1,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its rigid, three-dimensional structure provides a valuable framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The strategic modification of this scaffold is a key aspect of drug discovery, with the introduction of halogen atoms being a particularly powerful tool for modulating a compound's pharmacological profile.[1]
Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for its biological target.[2][3] The choice between different halogens, such as chlorine and bromine, at a specific position can lead to subtle yet significant differences in the overall biological activity of the resulting compounds. This guide provides a predictive comparison of 6-chloro and 6-bromo tetrahydro-1,7-naphthyridines, drawing upon established principles of medicinal chemistry to infer their respective biological activities in the absence of direct comparative experimental data.
Head-to-Head: A Predictive Comparison of 6-Chloro and 6-Bromo Analogs
While direct experimental data comparing the biological activities of 6-chloro and 6-bromo tetrahydro-1,7-naphthyridines is not currently available in the public domain, we can infer likely differences based on the fundamental properties of chlorine and bromine in a medicinal chemistry context.
Physicochemical Properties: The Ripple Effect of Halogen Substitution
The substitution of a hydrogen atom with either chlorine or bromine at the 6-position of the tetrahydro-1,7-naphthyridine ring will inevitably alter the molecule's physicochemical characteristics. These changes, in turn, are expected to influence the pharmacokinetic and pharmacodynamic profiles of the compounds.
| Property | 6-Chloro Analog (Predicted) | 6-Bromo Analog (Predicted) | Rationale & Implications |
| Lipophilicity (logP) | Moderately increased compared to the unsubstituted parent compound. | More significantly increased compared to the 6-chloro analog.[3] | Bromine is more lipophilic than chlorine. Higher lipophilicity can enhance membrane permeability and cell uptake but may also lead to increased metabolic liability and off-target effects. |
| Metabolic Stability | Generally expected to be more metabolically stable than the unsubstituted parent compound. The C-Cl bond is strong and resistant to cleavage.[2] | Potentially less metabolically stable than the 6-chloro analog. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to metabolic cleavage. | The increased metabolic stability of the chloro-derivative could translate to a longer half-life in vivo. |
| Halogen Bonding Potential | Can act as a halogen bond donor, though weaker than bromine.[4][5] | A stronger halogen bond donor compared to chlorine.[4][5] | The ability to form halogen bonds can significantly enhance binding affinity and selectivity for a biological target. The stronger halogen bonding potential of the bromo-derivative might lead to higher potency. |
| Steric Bulk | Smaller van der Waals radius compared to bromine. | Larger van der Waals radius compared to chlorine. | The difference in size can influence how the molecule fits into a binding pocket. The larger size of bromine may provide a better fit in some targets while causing steric hindrance in others. |
| Electronic Effects | Electron-withdrawing through induction, weakly deactivating the aromatic ring. | Less electronegative than chlorine but still electron-withdrawing. | These electronic effects can influence the pKa of nearby functional groups and the overall reactivity of the molecule. |
Inferred Biological Activity: A Tale of Two Halogens
Based on the predicted physicochemical differences, we can hypothesize how the 6-chloro and 6-bromo analogs might differ in their biological activities.
-
Potency and Target Engagement: The 6-bromo analog, with its superior halogen bonding capability, may exhibit higher potency towards certain biological targets, particularly those with a suitable halogen bond acceptor in the binding site.[4][5] However, the larger size of bromine could be detrimental if the binding pocket is sterically constrained. The 6-chloro analog, while a weaker halogen bond donor, may offer a better balance of size and electronic properties for other targets.
-
Pharmacokinetics: The potentially greater metabolic stability of the 6-chloro analog could result in a more favorable pharmacokinetic profile, including a longer half-life and improved oral bioavailability.[2] The higher lipophilicity of the 6-bromo analog might lead to better membrane permeability but could also result in increased clearance through metabolism.[3]
-
Selectivity: The subtle differences in size, electronics, and halogen bonding potential between the two analogs could be exploited to achieve greater selectivity for a desired target over off-targets. For instance, the specific geometric and electronic requirements of a target's binding site might favor one halogen over the other.
Experimental Protocols for a Definitive Comparison
To empirically validate the predicted differences between 6-chloro and 6-bromo tetrahydro-1,7-naphthyridines, a series of well-defined experimental assays would be required. The following protocols outline the key experiments necessary for a comprehensive biological activity comparison.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a fundamental first step to determine the general toxicity of the compounds against various cell lines.
Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., a panel representing different tumor types) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 6-chloro and 6-bromo tetrahydro-1,7-naphthyridine compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Rationale: The MTT assay provides a quantitative measure of cell viability and is a widely accepted method for screening the cytotoxic potential of novel compounds. Comparing the IC₅₀ values of the 6-chloro and 6-bromo analogs across different cell lines will reveal initial insights into their potency and selectivity.
Kinase Inhibition Assay (Luminescent Kinase Assay)
Given that many naphthyridine derivatives exhibit activity as kinase inhibitors, this assay is crucial for evaluating their potential in this area.
Methodology:
-
Assay Setup: In a 96-well plate, combine the target kinase, a suitable kinase substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the 6-chloro and 6-bromo tetrahydro-1,7-naphthyridine compounds to the wells. Include a no-inhibitor control and a positive control inhibitor.
-
Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add a luminescent kinase assay reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Rationale: This biochemical assay directly measures the inhibitory effect of the compounds on a specific kinase. Comparing the IC₅₀ values will provide a clear indication of which halogen substitution leads to more potent kinase inhibition.
Antibacterial Activity Assessment (Broth Microdilution Assay)
Naphthyridine derivatives have a well-established history as antibacterial agents. This assay determines the minimum inhibitory concentration (MIC) against various bacterial strains.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the 6-chloro and 6-bromo tetrahydro-1,7-naphthyridine compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Rationale: The broth microdilution assay is a gold-standard method for quantifying the antibacterial activity of a compound. A direct comparison of the MIC and MBC values will reveal which analog is a more potent antibacterial agent.
Visualizing the Concepts
Caption: A flowchart outlining a typical experimental workflow for the head-to-head comparison of two structurally related compounds.
Conclusion: A Roadmap for Future Research
In the absence of direct comparative studies, this guide provides a scientifically grounded, predictive framework for understanding the likely differences in biological activity between 6-chloro and 6-bromo tetrahydro-1,7-naphthyridines. The principles of medicinal chemistry suggest that the 6-bromo analog may offer higher potency due to its enhanced ability to form halogen bonds, while the 6-chloro analog could present a more favorable pharmacokinetic profile owing to its predicted metabolic stability.
Ultimately, the choice between a 6-chloro and a 6-bromo substituent will be target-dependent and guided by the specific therapeutic goals of a drug discovery program. The experimental protocols detailed herein offer a clear roadmap for researchers to empirically test these predictions and elucidate the structure-activity relationships for this important class of compounds. Such studies are essential for the rational design of novel tetrahydro-1,7-naphthyridine-based therapeutics with optimized efficacy and safety profiles.
References
-
Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(52), 36965-36983. [Link]
-
Zhang, Y. (2024). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. [Link]
-
Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. PMC. [Link]
-
Sirimulla, S., Bailey, J. B., & Narayan, M. (2013). Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Semantic Scholar. [Link]
-
Cortes-Cabrera, A., et al. (2024). Interplay of halogen bonding and solvation in protein–ligand binding. PMC. [Link]
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]
-
Szczepaniak, A., & Kaczor, A. A. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. PMC. [Link]
-
Pathan, M. A., et al. (2026). Key contemporary considerations for halogens in drug discovery. Taylor & Francis Online. [Link]
-
Gowri, V. S., et al. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. PMC. [Link]
-
Brown, N. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry. SlideShare. [Link]
-
Dudek, M., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. PMC. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]
-
Zadrazilova, I., et al. (2024). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. MDPI. [Link]
-
Zhou, J., et al. (2012). Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. PubMed. [Link]
-
Tsuzuki, Y., et al. (2004). Synthesis and structure-activity relationships of 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines as novel antitumor agents. PubMed. [Link]
-
Gewald, R., et al. (2011). Synthesis and structure-activity relationship studies of dihydronaphthyridinediones as a novel structural class of potent and selective PDE7 inhibitors. PubMed. [Link]
-
Klebl, B., & Müller, G. (Eds.). (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH. [Link]
-
Shaik, J., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]
-
Wang, G. T. (2012). Application of Bioisosteres in Drug Design. University of Illinois Chicago. [Link]
-
Jeschke, P. (1999). Influence of chlorine substituents on biological activity of chemicals: a review. ResearchGate. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
